3-Methyl-4-phenyl-1H-pyrazol-5-amine
Overview
Description
3-Methyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C10H11N3, is particularly interesting due to its structural features and potential biological activities .
Mechanism of Action
Target of Action
It’s known that this compound belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . These agents are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Aminopyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Aminopyrazole derivatives are known to influence a wide range of biochemical pathways due to their bioactive nature
Pharmacokinetics
The compound’s molecular weight of 17322 suggests it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
Aminopyrazole derivatives are known to have bioactive properties, suggesting they may have significant effects at the molecular and cellular level .
Action Environment
Biochemical Analysis
Biochemical Properties
3-Methyl-4-phenyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, influencing neural transmission . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of acetylcholine, which is crucial for neural communication . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to interact with enzymes involved in neurotransmitter synthesis and degradation . These interactions can result in changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical activity . Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have indicated that high doses of the compound can cause significant changes in neural activity and behavior in animal models . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . The compound’s metabolism may also affect its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within tissues can significantly impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . Another method includes the Michael addition of an aromatic aldehyde with an arylpyrazolone, obtained by the Knoevenagel reaction, catalyzed by sodium acetate at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. These methods often involve multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-5-ones, while substitution reactions can yield a variety of substituted pyrazoles .
Scientific Research Applications
3-Methyl-4-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Another pyrazole derivative with similar structural features and applications.
3-Amino-5-methyl-1H-pyrazole: Used in similar research contexts, particularly in the study of enzyme interactions.
Uniqueness
3-Methyl-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both methyl and phenyl groups on the pyrazole ring provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-4-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDNRKCXSUJMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975823 | |
Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31924-81-9, 60419-81-0 | |
Record name | 5-Amino-3-methyl-4-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031924819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 60419-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0W48DG01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 3-methyl-4-phenyl-1H-pyrazol-5-amine in the context of these studies?
A1: The research highlights the ability of this compound to undergo diazotization in hydrochloric acid, forming a diazonium salt [1]. This diazonium salt acts as a key intermediate, readily participating in azo coupling reactions with various active methylene compounds. This reactivity is crucial for synthesizing the diverse range of pyrazolylazo derivatives described in the studies.
Q2: What specific heterocyclic systems were successfully synthesized using this compound as a starting material?
A2: The research demonstrates the successful synthesis of fused pyrazolo[5,1-c][1,2,4]triazines using this compound [1]. These triazine derivatives were obtained through heterocyclization reactions, showcasing the versatility of this starting material in accessing complex heterocyclic structures.
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